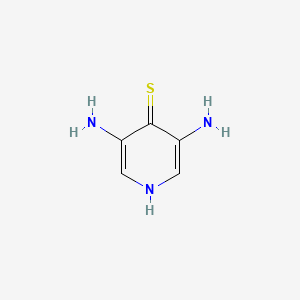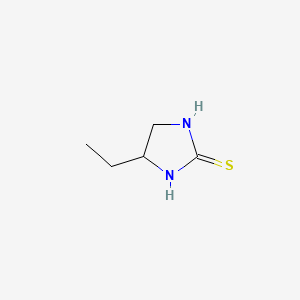
2-Imidazolidinethione, 4-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the imidazolidine-2-thione family, which is known for its diverse range of biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylimidazolidine-2-thione typically involves the reaction of ethylene diamine with carbon disulfide in the presence of a base. The reaction is carried out in a small autoclave equipped with a stirrer at 100°C for 2 hours . This method ensures the formation of the desired thione derivative with high yield and purity.
Industrial Production Methods: Industrial production of 4-Ethylimidazolidine-2-thione follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine-2-thione derivatives.
Aplicaciones Científicas De Investigación
4-Ethylimidazolidine-2-thione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethylimidazolidine-2-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to antimicrobial and antifungal effects . The presence of the thione group allows the compound to form strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis .
Comparación Con Compuestos Similares
Imidazole-2-thione: Known for its antimicrobial and antifungal properties.
Imidazolidine-2-thione: Exhibits similar biological activities but lacks the ethyl group, which can affect its reactivity and applications.
Uniqueness: This structural modification allows for greater versatility in its use across various fields, including chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C5H10N2S |
|---|---|
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
4-ethylimidazolidine-2-thione |
InChI |
InChI=1S/C5H10N2S/c1-2-4-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8) |
Clave InChI |
TWYWUBIPUWCOKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


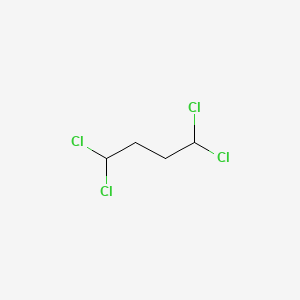
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
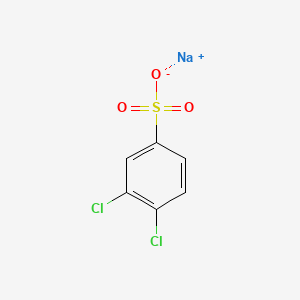
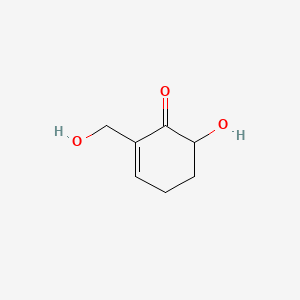
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)
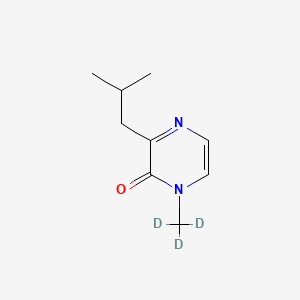


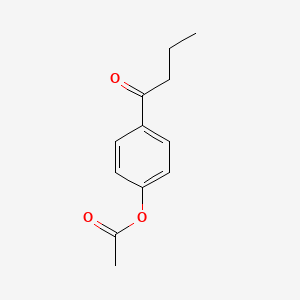
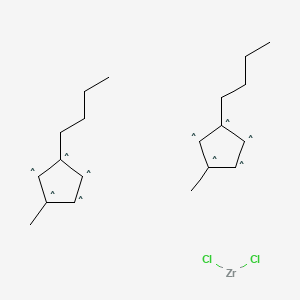
![5,6-Dimethyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B13835853.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
